N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide
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Overview
Description
N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide: is a heterocyclic compound that features a benzamide group attached to a cyclopenta[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides and thiophenes.
Scientific Research Applications
N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its activity .
Comparison with Similar Compounds
4H-cyclopenta[2,1-b3,4-b′]dithiophene (CPDT): A structurally related compound used in organic electronics.
N-(6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide: Another thiophene derivative with different functional groups.
Uniqueness: N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide is unique due to its specific combination of a benzamide group and a cyclopenta[b]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
511548-84-8 |
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Molecular Formula |
C14H9NO2S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
N-(4-oxocyclopenta[b]thiophen-5-yl)benzamide |
InChI |
InChI=1S/C14H9NO2S/c16-13-10-6-7-18-12(10)8-11(13)15-14(17)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |
InChI Key |
LFQATTVFVJUICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C2=O)C=CS3 |
Origin of Product |
United States |
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